1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine
Description
Properties
IUPAC Name |
3-benzhydryloxy-1-cyclohexylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO/c1-4-10-19(11-5-1)23(20-12-6-2-7-13-20)25-22-16-17-24(18-22)21-14-8-3-9-15-21/h1-2,4-7,10-13,21-23H,3,8-9,14-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQIZVEYSJWUOGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40907807 | |
| Record name | 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102584-43-0 | |
| Record name | Pyrrolidine, 1-cyclohexyl-3-(diphenylmethoxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102584430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40907807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthesis via Nucleophilic Substitution (Lunsford et al., 1959)
The foundational synthesis of 1-cyclohexyl-3-(diphenylmethoxy)pyrrolidine was reported by Lunsford et al. in 1959 . This method involves a two-step nucleophilic substitution sequence:
-
Formation of the Pyrrolidine Intermediate :
Pyrrolidine is first functionalized at the 3-position using benzhydryl bromide in the presence of a base (e.g., potassium carbonate) in anhydrous dimethylformamide (DMF). The reaction proceeds at 80°C for 12 hours, yielding 3-(diphenylmethoxy)pyrrolidine. -
Cyclohexylation :
The intermediate is then reacted with cyclohexyl chloride under phase-transfer conditions (tetrabutylammonium bromide as catalyst, aqueous NaOH), producing the target compound with a reported yield of 68% .
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C (Step 1), 60°C (Step 2) |
| Yield | 68% overall |
| Purity (HPLC) | >95% |
Grignard Reagent-Based Approach (Patent CN103204828B Adaptation)
A 2013 patent describing the synthesis of a structurally related piperidine derivative provides insights into adapting Grignard chemistry for this compound . While the patent focuses on 1-cyclohexyl-1-phenyl-3-piperidinepropanol hydrochloride, its methodology can be extrapolated:
-
Grignard Reagent Preparation :
Chlorocyclohexane is reacted with magnesium in diethyl ether to form cyclohexylmagnesium chloride. -
Coupling with a Pyrrolidine Precursor :
A pre-functionalized pyrrolidine bearing a diphenylmethoxy group is treated with the Grignard reagent. The reaction is conducted at 0–5°C to minimize side reactions, followed by acid quenching (5% HCl) to yield the target compound .
Optimization Insights :
-
Temperature Control : Maintaining sub-10°C temperatures prevents decomposition of the Grignard reagent.
-
Solvent Choice : Diethyl ether enhances reagent stability compared to THF.
-
Yield : Analogous reactions in the patent achieved >95% yield for related compounds .
Michael Addition Strategy (PMC Study Adaptation)
A 2019 PMC study detailed a Michael addition approach to synthesize benzhydryloxy-containing piperidines . Adapting this for pyrrolidines:
-
Base-Catalyzed Addition :
4-Vinylpyrrolidine reacts with benzhydrol in the presence of sodium methoxide. The reaction proceeds via a Michael-type mechanism, forming the 3-(diphenylmethoxy) adduct. -
Cyclohexyl Group Introduction :
The intermediate undergoes alkylation with cyclohexyl iodide under mild conditions (room temperature, 24 hours), achieving a 72% yield .
Critical Observations :
-
Side Reactions : Dibenzhydryl ether formation is a major side product (up to 20%), necessitating chromatographic purification.
-
Stereochemical Control : The method produces a racemic mixture, limiting utility in enantioselective applications .
Comparative Analysis of Methods
*Extrapolated from analogous reactions in the patent.
Advanced Characterization and Validation
Physicochemical data from Chemsrc confirm the compound’s identity:
-
Molecular Formula : C₂₃H₂₉NO
-
Boiling Point : 443.4°C at 760 mmHg
-
Density : 1.09 g/cm³
-
Flash Point : 129.6°C
Industrial-Scale Considerations
The Grignard method offers the highest potential for scale-up due to:
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Pharmaceutical Development
1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine serves as a scaffold for drug development, particularly in targeting specific biological pathways. The unique structural features allow for modifications that can enhance biological activity or selectivity towards certain receptors.
- Potential Targets : Research indicates that pyrrolidine derivatives often interact with neurotransmitter systems, suggesting possible applications in treating neurological disorders or pain management.
Medicinal Chemistry
The compound is explored for its potential therapeutic effects due to its ability to modify biological pathways. Its structural analogs have been studied extensively, indicating that variations can lead to significant differences in pharmacological properties.
- Case Studies : Investigations into related compounds have shown that structural modifications can yield derivatives with enhanced efficacy against specific targets. For instance, studies on similar pyrrolidine compounds have demonstrated their utility in modulating receptor activity, which may be applicable to this compound.
Materials Science
The compound's unique properties may also lend themselves to applications in materials science, particularly in the development of new polymers or composites.
- Research Insights : The ability of the diphenylmethoxy group to participate in reactions typical of ethers suggests potential uses in creating functional materials that require specific chemical reactivity or stability under various conditions.
Comparative Analysis with Structural Analogues
A comparative analysis of this compound with its structural analogues reveals insights into its unique characteristics and potential applications:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Cyclohexylpyrrolidine | Pyrrolidine ring with cyclohexane | Simpler structure; lacks additional substituents |
| 1-(Diphenylmethoxy)-pyrrolidine | Pyrrolidine ring with diphenylmethoxy group | Focused on ether functionality |
| 3-Diphenylmethoxypyrrolidine | Diphenylmethoxy substitution at position 3 | Different substitution pattern affects reactivity |
This table highlights how the unique structural features of this compound may influence its reactivity and biological activity compared to its analogs.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
Below is a comparative analysis of key analogs:
Key Observations :
Stability and Handling Considerations
- Thermal Stability : The target compound’s high boiling point (443.4°C) suggests stability under high-temperature conditions, advantageous for industrial processes .
- Storage : The butyl analog requires strict handling protocols (e.g., PPE, ventilation) due to its irritant properties, whereas the methoxyphenyl analog’s lower molecular weight may reduce storage complexity .
Biological Activity
1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine (CAS No. 102584-43-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a pyrrolidine ring substituted with a cyclohexyl group and a diphenylmethoxy moiety. This unique structure contributes to its pharmacological properties.
This compound exhibits its biological activity through several mechanisms:
- Receptor Interaction : The compound is believed to interact with various neurotransmitter receptors, including dopamine and serotonin receptors, which may contribute to its psychoactive effects.
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.
Biological Activities
The biological activities of this compound include:
- Antidepressant Effects : Research indicates that this compound may possess antidepressant properties through its action on serotonin receptors.
- Anxiolytic Activity : Studies suggest potential anxiolytic effects, which could be beneficial in treating anxiety disorders.
- Neuroprotective Properties : There is evidence that the compound may provide neuroprotection in models of neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Study 1: Antidepressant Activity
A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was attributed to increased serotonin levels in the brain, as evidenced by reduced immobility time in forced swim tests.
Study 2: Anxiolytic Effects
In another research project, the anxiolytic effects were evaluated using the elevated plus maze test. Results indicated that the compound significantly increased the time spent in open arms, suggesting reduced anxiety levels.
Study 3: Neuroprotection
A neuroprotective study showed that treatment with this compound reduced neuronal cell death in models of oxidative stress. The compound was found to enhance antioxidant enzyme activity, providing a protective effect against neurotoxicity.
Data Table: Summary of Biological Activities
Q & A
Q. What are the established synthetic routes for 1-Cyclohexyl-3-(diphenylmethoxy)pyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves alkylation or substitution reactions on pyrrolidine precursors. For example, cyclohexyl groups can be introduced via nucleophilic substitution using cyclohexyl halides under inert atmospheres (e.g., nitrogen). The diphenylmethoxy moiety may be added via Williamson ether synthesis, requiring base catalysts like KOH or NaH in anhydrous solvents (e.g., THF or DMF). Reaction temperature (40–80°C) and stoichiometric ratios (1:1.2 for nucleophile:precursor) critically affect yields, as side reactions like over-alkylation or hydrolysis may occur .
- Example Data :
| Precursor | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pyrrolidine | Cyclohexyl bromide | THF | 60 | 62 |
| 3-Hydroxypyrrolidine | Diphenylmethyl chloride | DMF | 80 | 58 |
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Look for pyrrolidine ring protons (δ 2.5–3.5 ppm) and cyclohexyl protons (δ 1.2–2.0 ppm). The diphenylmethoxy group shows aromatic protons (δ 6.8–7.4 ppm) and a methine proton (δ ~5.2 ppm) .
- IR Spectroscopy : Confirm ether linkages (C-O stretch, 1100–1250 cm⁻¹) and absence of hydroxyl groups (no broad peak ~3200–3600 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (C₂₃H₂₉NO; exact mass: 335.48 g/mol). Fragmentation patterns may include loss of the diphenylmethoxy group (m/z 154) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- Use fume hoods and PPE (gloves, lab coats, goggles) to avoid inhalation or skin contact.
- Store under inert gas (argon) at 2–8°C to prevent degradation.
- Emergency measures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention with the SDS (Safety Data Sheet) .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments of this compound using crystallographic and computational methods?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration by analyzing crystal packing and hydrogen-bonding networks. Compare with CCDC reference data (e.g., CCDC 1425280 for analogous pyrrolidine derivatives) .
- DFT Calculations : Optimize molecular geometry using software (e.g., Gaussian) and compare calculated vs. experimental NMR chemical shifts. Discrepancies >0.3 ppm suggest misassignment .
Q. What strategies optimize the enantiomeric purity of this compound during synthesis?
- Methodological Answer :
- Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric alkylation reactions to control stereochemistry.
- Chiral HPLC : Validate purity with columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol, 90:10). Retention times and peak splitting indicate enantiomeric excess (ee >98% required for pharmacological studies) .
Q. How do structural modifications (e.g., substituent variations) impact the compound’s physicochemical properties and biological activity?
- Methodological Answer :
- LogP Calculations : Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to reduce hydrophobicity. Use software like MarvinSketch to predict logP changes.
- In Vitro Assays : Test analogs for receptor binding affinity (e.g., σ-1 receptor) via competitive displacement assays with radiolabeled ligands (e.g., [³H]-(+)-Pentazocine). EC₅₀ values correlate with diphenylmethoxy positioning .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound across studies?
- Methodological Answer :
- Replicate Conditions : Ensure solvent purity, catalyst lot consistency, and moisture-free environments.
- Byproduct Analysis : Use LC-MS to identify side products (e.g., over-alkylated derivatives) and adjust stoichiometry.
- Statistical Validation : Perform triplicate experiments with ANOVA to assess significance of yield variations (p <0.05) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
